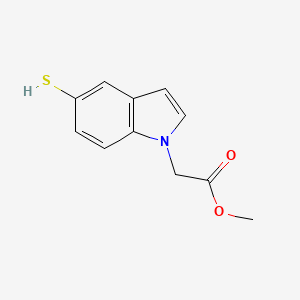
(5-Mercapto-indol-1-yl)-acetic acid methyl ester
Cat. No. B8437901
M. Wt: 221.28 g/mol
InChI Key: WHBOGMNUOJXLCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07244763B2
Procedure details


Compound 72D (4.04 g, 13.8 mmol) was dissolved in 200 ml methanol. Nitrogen was bubbled for 5 minutes followed by the addition of a 2N NaOH solution (1.4 g/17 ml water). The solution was heated at reflux and tuned brown after 10 minutes. The reaction was concentrated to ca. 50 ml under vacuum and acidified to pH<4 with 2N HCl. The product was extracted into ethyl acetate 2×100 ml, dried over anhydrous sodium sulfate, decanted and concentrated. The crude acid was dissolved into 100 ml anhydrous methanol followed by 5 drops concentrated sulfuric acid. This was heated at reflux for 3 h then cooled to room temp. 500 mg dithiothreitol was added followed by 100 mg sodium borohydride. This was stirred for 1 h and concentrated to an oil. The crude thiol ester was dissolved into 100 ml dichloromethane, filtered through silica and eluted with 300 ml dichloromethane. The filtrate was concentrated and purified by liquid chromatography to give the title product as a yellow oil. MS m/z 222 (M+1).
Name
Compound 72D
Quantity
4.04 g
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:20])[CH2:4][N:5]1[C:13]2[C:8](=[CH:9][C:10]([S:14]C(=O)N(C)C)=[CH:11][CH:12]=2)[CH:7]=[CH:6]1>CO>[CH3:1][O:2][C:3](=[O:20])[CH2:4][N:5]1[C:13]2[C:8](=[CH:9][C:10]([SH:14])=[CH:11][CH:12]=2)[CH:7]=[CH:6]1
|
Inputs


Step One
|
Name
|
Compound 72D
|
|
Quantity
|
4.04 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(CN1C=CC2=CC(=CC=C12)SC(N(C)C)=O)=O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
This was stirred for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Nitrogen was bubbled for 5 minutes
|
|
Duration
|
5 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
followed by the addition of a 2N NaOH solution (1.4 g/17 ml water)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux and tuned brown after 10 minutes
|
|
Duration
|
10 min
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction was concentrated to ca. 50 ml under vacuum
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted into ethyl acetate 2×100 ml
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
decanted
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The crude acid was dissolved into 100 ml anhydrous methanol
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
This was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 3 h
|
|
Duration
|
3 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
500 mg dithiothreitol was added
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to an oil
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The crude thiol ester was dissolved into 100 ml dichloromethane
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through silica
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with 300 ml dichloromethane
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by liquid chromatography
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
